molecular formula C11H15NO2 B3432243 2-Amino-3-(3,4-dimethylphenyl)propanoic acid CAS No. 98708-83-9

2-Amino-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B3432243
CAS No.: 98708-83-9
M. Wt: 193.24 g/mol
InChI Key: PHTDECHKNDJYMG-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethylphenyl)propanoic acid is an organic compound belonging to the class of amino acids It features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, attached to a propanoic acid backbone with an amino group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Condensation Reaction: The starting material, 3,4-dimethylbenzaldehyde, undergoes a condensation reaction with glycine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Hydrolysis: The amine is hydrolyzed under acidic conditions to produce the target compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic ring.

Scientific Research Applications

2-Amino-3-(3,4-dimethylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of amino acid derivatives.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

    2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to neurotransmitters like dopamine.

    2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): An essential amino acid involved in protein synthesis.

    2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: A derivative with methoxy groups instead of methyl groups.

Uniqueness: 2-Amino-3-(3,4-dimethylphenyl)propanoic acid is unique due to the presence of methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

2-amino-3-(3,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDECHKNDJYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539791
Record name 3,4-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98708-83-9, 103957-56-8
Record name 3,4-Dimethylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98708-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dimethylphenyl)propanoic acid
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